2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile
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Overview
Description
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a chemical compound that belongs to the class of organofluorine compounds. It features a trifluoromethyl group (-CF₃) attached to a benzothiazole ring, which is further substituted with a carbonitrile group (-CN). The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzothiazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH₃CN) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.
Medicine: The compound’s unique properties make it a potential candidate for drug development, especially in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with the biological system.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzothiazole: Lacks the carbonitrile group, which may affect its reactivity and applications.
4-(Trifluoromethyl)benzothiazole: The position of the trifluoromethyl group is different, leading to variations in chemical properties and reactivity.
2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile: The carbonitrile group is positioned differently, which can influence the compound’s interactions and applications.
Uniqueness
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the lipophilicity and stability of the compound, which can lead to improved pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
Structural Characteristics
The compound is characterized by:
- A benzothiazole ring system, which is known for its diverse biological activities.
- A trifluoromethyl group that contributes to its chemical reactivity and biological interactions.
- A carbonitrile functional group that may influence its binding affinity to various biological targets.
Anticancer Properties
Research has indicated that benzothiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound B7 | A431 | 1.5 | Induces apoptosis |
Compound 4i | H1299 | 2.0 | Cell cycle arrest |
This compound | MCF-7 | TBD | TBD |
Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways related to cell death and inhibiting migration and invasion .
Anti-inflammatory Effects
Benzothiazole derivatives have been explored for their anti-inflammatory properties. The presence of the trifluoromethyl group can enhance the interaction with inflammatory mediators, potentially leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been documented, with some compounds showing activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. This suggests a broad spectrum of antimicrobial activity that could be harnessed for therapeutic applications .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key mechanisms include:
- Inhibition of Enzymatic Activity : Some studies have indicated that benzothiazole compounds can inhibit enzymes involved in cancer progression and inflammation, such as sEH (soluble epoxide hydrolase) and FAAH (fatty acid amide hydrolase) .
- Modulation of Signaling Pathways : Compounds may interact with various signaling pathways that regulate cell survival and proliferation, particularly in cancer cells .
Case Studies
Recent studies have synthesized various benzothiazole derivatives to evaluate their biological activities:
- Study on Anticancer Activity : A series of benzothiazole derivatives were tested against several cancer cell lines. The study found that modifications to the benzothiazole scaffold significantly affected cytotoxicity and selectivity against cancer cells .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases .
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSOVDHULNFGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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